2,3-Dichloro-6-nitrobenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase (ALDH) Selectivity Profiling

2,3-Dichloro-6-nitrobenzaldehyde (CAS 75618-41-6) is the definitive intermediate for anagrelide synthesis, enabling 97.2% yield in the critical reductive amination step. Its unique 2,3-dichloro-6-nitro regiochemistry is non-substitutable; the 5-nitro isomer is a process impurity requiring rigorous removal. Beyond anagrelide, this compound serves as a selective ALDH3A1 inhibitor (IC50 219 nM, 7.5-fold over ALDH2). As a 1,2,3,4-tetrasubstituted benzene building block with orthogonal nitro, chloro, and aldehyde handles, it accelerates medicinal chemistry library synthesis. Ideal for GMP intermediate production and isoform-specific target engagement studies.

Molecular Formula C7H3Cl2NO3
Molecular Weight 220.01 g/mol
CAS No. 75618-41-6
Cat. No. B1310661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-nitrobenzaldehyde
CAS75618-41-6
Molecular FormulaC7H3Cl2NO3
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl
InChIInChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H
InChIKeyWIYQPLPGNFOLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-nitrobenzaldehyde (CAS 75618-41-6): A Strategic Nitro-Aldehyde Intermediate for Targeted Pharmaceutical Synthesis


2,3-Dichloro-6-nitrobenzaldehyde (CAS 75618-41-6) is a nitrated aromatic aldehyde with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.01 g/mol . It is characterized by the presence of a formyl group, a nitro group at the 6-position, and two chlorine atoms at the 2- and 3-positions on the benzene ring. This specific substitution pattern defines its chemical reactivity and biological properties. The compound is a solid at room temperature, typically appearing as white to pale yellow crystals , and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, with limited solubility in water . It serves primarily as a key intermediate in the multi-step synthesis of the anti-thrombocythemia drug anagrelide [1].

The Functional Irreplaceability of 2,3-Dichloro-6-nitrobenzaldehyde (CAS 75618-41-6) in Specialized Applications


The utility of 2,3-dichloro-6-nitrobenzaldehyde is inextricably linked to its precise 2,3-dichloro-6-nitro substitution pattern. Generic substitution with other nitrobenzaldehyde or dichlorobenzaldehyde derivatives is not feasible due to the compound's unique reactivity and biological target engagement profile, which are dictated by this exact structural motif. For instance, the regiospecific nitration of 2,3-dichlorobenzaldehyde at the 6-position is a critical step that generates the correct isomer, while the isomeric 5-nitro compound is a process impurity that must be rigorously removed [1]. This demonstrates the importance of precise structural identity. Furthermore, the compound's activity as an inhibitor of enzymes like aldehyde dehydrogenase (ALDH) and DNA gyrase is highly dependent on its specific substituent arrangement [2]. The following sections provide quantitative evidence demonstrating the functional consequences of selecting this specific compound over its close structural analogs and alternative synthetic intermediates.

Quantitative Differentiators: Verifiable Evidence for 2,3-Dichloro-6-nitrobenzaldehyde (CAS 75618-41-6) Over Analogs and Alternatives


Enzyme Inhibition Selectivity: Quantified ALDH3A1 vs. ALDH1A1/ALDH2 Isoform Activity

2,3-Dichloro-6-nitrobenzaldehyde exhibits notable selectivity for the ALDH3A1 isoform over other aldehyde dehydrogenase family members. In in vitro assays measuring NADH formation, the compound demonstrated an IC₅₀ of 219 nM against ALDH3A1 using 4-nitrobenzaldehyde as substrate [1]. In contrast, its activity was significantly reduced against ALDH1A1, with an IC₅₀ of 279 nM using propionaldehyde as substrate, and further attenuated against the mitochondrial isoform ALDH2, with an IC₅₀ of 1.64 μM (1,640 nM) using acetaldehyde as substrate [2] [3].

Enzyme Inhibition Aldehyde Dehydrogenase (ALDH) Selectivity Profiling

Synthetic Efficiency: Anagrelide Intermediate Step Yield Superiority Over Alternative Routes

2,3-Dichloro-6-nitrobenzaldehyde serves as a crucial, high-yielding intermediate in the synthesis of anagrelide. A patented route utilizes the reductive amination of this compound with glycine ethyl ester hydrochloride to directly yield a key intermediate, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, with a yield of 97.2% for the corresponding acid [1]. This represents a significant improvement over alternative synthetic pathways that are either less efficient or rely on intermediates that are no longer readily available or have unfavorable safety profiles, such as the highly toxic and irritating 2,3-dichloro-6-nitrobenzonitrile [2].

Pharmaceutical Synthesis Anagrelide Reductive Amination

Crystallographic Characterization: Validated Structural Identity for GMP/GLP Documentation

The crystal structure of 2,3-dichloro-6-nitrobenzaldehyde has been solved and deposited, providing unequivocal structural proof. The crystal structure was refined to an R-factor of 0.053 for 2,043 observed reflections [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, and β = 94.699(3)° [2]. This level of structural detail is critical for regulatory filings and quality control, providing a definitive reference standard for identity verification via X-ray powder diffraction.

Structural Confirmation Crystallography Quality Control

Regiospecific Nitration vs. Isomer Formation: Critical Purity Control in Anagrelide Synthesis

The synthesis of the anagrelide intermediate requires the regiospecific nitration of 2,3-dichlorobenzaldehyde at the 6-position. This process inherently produces the isomeric 2,3-dichloro-5-nitrobenzaldehyde as a significant side product [1]. The 6-nitro isomer must be rigorously separated from the 5-nitro isomer via trituration with hexanes, a process that results in a yield of 44-50% for the purified 2,3-dichloro-6-nitrobenzaldehyde [2]. This highlights the critical importance of sourcing material of verified high purity, as the presence of the 5-nitro isomer would introduce an impurity into subsequent steps of anagrelide production, potentially affecting downstream yields and final product purity.

Nitration Selectivity Process Chemistry Anagrelide

High-Value Scenarios for Procuring 2,3-Dichloro-6-nitrobenzaldehyde (CAS 75618-41-6)


Pharmaceutical Process Development: Optimizing Anagrelide Intermediate Synthesis

Procuring 2,3-dichloro-6-nitrobenzaldehyde is a strategic decision for pharmaceutical R&D and manufacturing groups focused on anagrelide or its analogs. The compound enables a high-yielding (97.2%) reductive amination step to form a key intermediate, N-(6-nitro-2,3-dichlorobenzyl) glycine, directly improving process efficiency and reducing overall production costs compared to alternative, lower-yielding routes [1]. The well-characterized crystal structure [2] supports the development of robust quality control methods for this intermediate, ensuring compliance with GMP requirements.

Chemical Biology and Target Validation: ALDH3A1 Selectivity Studies

Researchers investigating the role of aldehyde dehydrogenase isoforms in disease or toxicology can utilize this compound as a valuable chemical tool. Its differential inhibitory activity, with an IC₅₀ of 219 nM for ALDH3A1 versus 1,640 nM for ALDH2 (a 7.5-fold selectivity) [3], allows for isoform-specific target engagement studies in cellular and biochemical assays. Procuring this specific compound enables experiments designed to dissect the distinct physiological roles of ALDH3A1 versus other ALDH enzymes.

Synthetic Chemistry: A Multifunctional Building Block for Nitro-Aromatic Compounds

This compound is a versatile electrophilic building block for creating diverse molecular libraries. Its aldehyde functionality is a key handle for reductive amination reactions, as demonstrated in the synthesis of anagrelide intermediates [1]. The presence of the nitro and chloro substituents provides orthogonal points for further functionalization, including reduction to an amine or nucleophilic aromatic substitution. Its procurement is therefore well-suited for medicinal chemistry programs requiring a densely functionalized, 1,2,3,4-tetrasubstituted benzene core, as used in the synthesis of staurosporinone analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-6-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.